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Compound of Interest

Compound Name: 1,5-Naphthyridine

Cat. No.: B1222797 Get Quote

For researchers, scientists, and drug development professionals, the confluence of theoretical

modeling and experimental validation is paramount in the quest for novel therapeutics. This

guide provides a comparative analysis of theoretical predictions against experimental data for

the 1,5-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry. By

examining spectroscopic, structural, and biological data, we aim to provide a clear perspective

on the accuracy and utility of computational models in predicting the behavior of this versatile

molecule and its derivatives.

Spectroscopic Characterization: A Harmony of
Prediction and Observation
Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS), serve as a valuable guide for experimentalists. For 1,5-
naphthyridine and its derivatives, a comparison of predicted and observed spectral data

reveals a strong correlation, validating the underlying theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for 1,5-naphthyridine derivatives, often calculated

using density functional theory (DFT), generally align well with experimental findings. While

exact values may differ due to solvent effects and the specific computational methods

employed, the predicted patterns of chemical shifts and coupling constants are typically

accurate.
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Below is a comparison of predicted ¹H NMR data for 1,5-naphthyridine-4-carboxylic acid with

experimentally observed data for related 2-substituted-1,5-naphthyridines.

Proton

Predicted Chemical Shift
(δ, ppm) for 1,5-
Naphthyridine-4-carboxylic
acid[1]

Observed Chemical Shift
(δ, ppm) for 2-(Aryl)-1,5-
naphthyridines[2]

H2 ~9.0 - 9.2 -

H3 ~7.8 - 8.0 7.97–7.93 (m)

H4 - 8.40 (s)

H6 ~9.3 - 9.5 9.28 (d)

H7 ~7.9 - 8.1 7.81–7.77 (m)

H8 ~8.6 - 8.8 8.68 (d)

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra of 1,5-naphthyridine derivatives involves

dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or

CDCl₃.[1][3] Spectra are then recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[1][3] For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2

seconds. For ¹³C NMR, which is less sensitive, 1024 or more scans with a relaxation delay of 2-

5 seconds are common.[1] Data processing involves Fourier transformation, phase correction,

and baseline correction.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 1,5-naphthyridine derivatives, the experimentally observed molecular ion

peaks in techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) consistently

match the calculated molecular weights.[1][3] Fragmentation patterns, while complex, can often

be rationalized through theoretical fragmentation pathways.
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Compound Ionization Mode Calculated m/z Observed m/z

6-methoxy-1,2,3,4-

tetrahydro-1,5-

naphthyridine

ESI (Predicted) [M+H]⁺: 165.10224 Not Available

2-(4-(2-Chloroacetyl)

piperazin-1-yl)-1,8-

naphthyridine-3-

carbonitrile

ESI 315.76 [M+Na]⁺: 338.10

Note: The observed m/z for the 1,8-naphthyridine derivative corresponds to the sodium adduct.

[4]

Experimental Protocol for Mass Spectrometry:

For ESI-MS, the sample is typically dissolved in a suitable solvent and introduced into the ion

source via direct infusion. For EI-MS, a heated probe may be used. The mass spectrum is

acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry can

be employed to determine the exact molecular formula by providing highly accurate mass

measurements.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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